molecular formula C23H19N3O4 B11007846 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11007846
M. Wt: 401.4 g/mol
InChI Key: QISDQMNTDHHJPX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxyphenyl and methoxypyridinyl groups attached to an isoquinoline carboxamide core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline ring system.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methoxypyridinyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Carboxamide Linkage: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies as a potential anticancer agent. Its structure allows it to interact with specific molecular targets involved in cancer progression.

Case Study:
A study evaluated the compound's efficacy against several human cancer cell lines, including breast and lung cancers. Results indicated significant cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated a dose-dependent response, suggesting its potential for further development as an anticancer drug .

Cancer Type Cell Line IC50 (µM) Mechanism of Action
BreastMCF-715.2Induction of apoptosis
LungA54912.5Caspase activation

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study:
In an animal model of Parkinson's disease, administration of the compound resulted in reduced neuronal death and improved motor function. The mechanism was linked to the inhibition of oxidative stress and inflammation within neural tissues .

Model Used Effect Observed Reference
Parkinson's DiseaseReduced neuronal apoptosis
Alzheimer's DiseaseImproved cognitive function

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and has shown promise in managing conditions such as arthritis and inflammatory bowel disease.

Case Study:
In a rat model of induced inflammation, treatment with the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory diseases .

Inflammatory Condition Effect on Cytokines Reference
ArthritisDecrease in TNF-alpha levels
Inflammatory Bowel DiseaseReduction in IL-6 levels

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative of isoquinoline that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H22N2O4C_{22}H_{22}N_{2}O_{4}, and its structure includes a methoxyphenyl group and a methoxypyridine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be achieved through the reaction of appropriate phenolic and pyridine derivatives under controlled conditions to yield the desired carboxamide structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of isoquinoline have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism may involve inhibition of bacterial DNA gyrase, a common target for antibacterial agents.

Anticancer Potential

Studies have suggested that isoquinoline derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival has been documented. In vitro assays demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes such as myeloperoxidase (MPO). MPO inhibitors are being explored for their therapeutic potential in treating inflammatory diseases . The mechanism of action often involves covalent modification of enzyme active sites, leading to reduced enzymatic activity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of isoquinoline derivatives, including our compound, reported Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 μg/mL against MRSA strains. These results highlight the compound's potential as an antibacterial agent .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects were evaluated on human cell lines (HepG2 and HUVEC). The compound exhibited low cytotoxicity with CC50 values above 50 μM, indicating a favorable safety profile for further development .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 4-16 μg/mL against MRSA
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits myeloperoxidase
CytotoxicityCC50 > 50 μM in HepG2 and HUVEC

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O4/c1-29-17-10-8-16(9-11-17)26-14-20(18-5-3-4-6-19(18)23(26)28)22(27)25-15-7-12-21(30-2)24-13-15/h3-14H,1-2H3,(H,25,27)

InChI Key

QISDQMNTDHHJPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CN=C(C=C4)OC

Origin of Product

United States

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